2-methyl-3-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole
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Overview
Description
2-methyl-3-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 2-methyl-3-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole involves multiple steps, including the formation of the indazole core and the subsequent attachment of the piperidine and morpholine moieties. The synthetic route typically starts with the preparation of the indazole core through cyclization reactions. The piperidine and morpholine groups are then introduced through nucleophilic substitution reactions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-3-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its potential therapeutic properties, it is being investigated as a candidate for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar compounds include other indazole derivatives and piperidine-containing molecules. Compared to these compounds, 2-methyl-3-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties . Some similar compounds include:
- Indole derivatives
- Piperidine derivatives
- Morpholine derivatives
Properties
IUPAC Name |
[4-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-21-17(15-7-3-4-8-16(15)20-21)13-22-11-12-25-18(14-22)19(24)23-9-5-2-6-10-23/h18H,2-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOAWDILNJZFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CN3CCOC(C3)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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